molecular formula C19H24FN3O3 B12256519 Tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No.: B12256519
M. Wt: 361.4 g/mol
InChI Key: AKICJPHZYHNBKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name of this compound is tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate. Its molecular formula, C18H22FN3O3 , derives from the integration of three structural components: a piperidine ring, a 1,2,4-oxadiazole heterocycle, and a tert-butyloxycarbonyl (Boc) protecting group. The molecular weight, computed as 347.39 g/mol , accounts for contributions from fluorine (19.00 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ) atoms.

The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)F , encodes its three-dimensional connectivity. The piperidine ring (N1CCC(CC1)) is substituted at the 4-position by a methylene bridge linked to the 5-position of the 1,2,4-oxadiazole ring. The oxadiazole’s 3-position bears a 4-fluorophenyl group, while the piperidine’s nitrogen is protected by a Boc group.

Key identifiers include:

Property Value
IUPAC Name tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
Molecular Formula C18H22FN3O3
Molecular Weight 347.39 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)F

The Boc group serves dual roles: it protects the piperidine nitrogen during synthetic steps and modulates the compound’s lipophilicity, influencing its solubility and membrane permeability.

Historical Context in Heterocyclic Chemistry Research

Piperidine and 1,2,4-oxadiazole heterocycles have independently shaped drug discovery for decades. Piperidine, a six-membered amine-containing ring, is a staple in alkaloid chemistry and appears in over 20% of FDA-approved drugs, including analgesics and antipsychotics. The 1,2,4-oxadiazole ring, a nitrogen- and oxygen-containing heterocycle, gained prominence in the late 20th century for its metabolic stability and capacity to act as a bioisostere for ester or amide groups.

The fusion of these motifs into hybrid structures emerged in the early 2000s, driven by combinatorial chemistry and fragment-based drug design. Researchers recognized that linking piperidine’s conformational flexibility with oxadiazole’s electronic properties could yield compounds with unique target affinities. The introduction of fluorinated aryl groups, such as 4-fluorophenyl, further refined these hybrids by enhancing binding interactions through fluorine’s electronegativity and improving pharmacokinetic profiles.

Tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate represents an evolution of this approach. Its design likely draws from precedents like tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS 1803599-78-1), where oxadiazole substitutions were systematically varied to explore structure-activity relationships. The choice of fluorine at the phenyl para position reflects broader trends in medicinal chemistry to exploit halogen bonding for target engagement.

Position Within Piperidine-Oxadiazole Hybrid Compounds

This compound occupies a strategic niche within piperidine-oxadiazole hybrids due to its balanced electronic and steric features. Compared to analogs like 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 1221724-96-4), which lacks the Boc group and fluorophenyl substituent, it offers greater stability under acidic conditions and enhanced selectivity for hydrophobic binding pockets. The Boc protection mitigates undesired amine reactivity during synthesis, enabling precise functionalization of the piperidine ring.

The 4-fluorophenyl group distinguishes it from derivatives such as 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1439898-12-0), where alkyl substituents on the oxadiazole prioritize steric bulk over electronic effects. Fluorine’s strong electron-withdrawing nature polarizes the oxadiazole ring, potentially increasing dipole-dipole interactions with target proteins. This aligns with observed trends in kinase inhibitor design, where fluorine substitutions improve potency and selectivity.

Structurally related compounds, like tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (CID 12017169), highlight the versatility of the piperidine-Boc framework in accommodating diverse functional groups. However, the incorporation of the 1,2,4-oxadiazole-fluorophenyl module in the subject compound introduces a rigid, planar region that may favor stacking interactions with aromatic residues in enzyme active sites.

Properties

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-16-21-17(22-26-16)14-4-6-15(20)7-5-14/h4-7,13H,8-12H2,1-3H3

InChI Key

AKICJPHZYHNBKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

The synthesis of tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate relies on two primary approaches:

  • Direct coupling of preformed oxadiazole and piperidine subunits
  • In-situ oxadiazole ring formation on a piperidine scaffold

Both methods necessitate the use of tert-butyl carbamate as a protecting group for the piperidine nitrogen, ensuring regioselectivity during subsequent reactions.

Photochemical Cross-Coupling Method

Reaction Overview

A scalable photochemical protocol enables the direct coupling of tert-butyl 4-iodopiperidine-1-carboxylate with N-(4-fluorophenyl)-N-methylmethacrylamide under visible light irradiation. This method, reported in supplementary experimental data, achieves 80% yield at a 6 mmol scale.

Reaction Conditions
  • Catalyst System : Cu(OTf)₂ (5 mol%) and chiral ligand L1 (5 mol%)
  • Base : 1,1,3,3-Tetramethylguanidine (TMG, 1.8 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Light Source : 410 nm LEDs (50 W × 2)
  • Temperature : 25°C
  • Duration : 24 hours

The reaction proceeds via a radical-mediated mechanism, with the iodine atom in the piperidine precursor acting as a leaving group.

Workup and Purification
  • Quench with water
  • Ethyl acetate extraction (3 × 60 mL)
  • Drying over anhydrous Na₂SO₄
  • Silica gel chromatography (hexane/ethyl acetate 3:1)

One-Pot Oxadiazole Formation Method

Patent-Based Synthesis (CN102702183A)

This Chinese patent discloses a two-step, one-pot procedure for analogous oxadiazole-piperidine compounds, adaptable to the target molecule.

Step 1: Hydroxyaminolysis of Nitrile
Parameter Value
Starting Material Piperidine-1-carbonitrile derivative
Reagent Hydroxylamine hydrochloride
Base NaOH (1.1 equiv)
Solvent Anhydrous methanol
Temperature 0°C → room temperature
Yield 85%
Step 2: Cyclocondensation with Carboxylic Acid
Parameter Value
Intermediate Hydroxyamidine derivative
Coupling Partner 4-Fluorobenzoic acid
Catalyst Tosic acid (0.5 mol%)
Solvent Toluene
Temperature Reflux
Yield 80%

The one-pot approach reduces purification steps, though regiochemical control requires careful stoichiometric adjustments.

Piperidine Scaffold Functionalization

tert-Butoxycarbonyl (Boc) Protection

Critical to both methods is the stability of the Boc-protected piperidine intermediate. As demonstrated in patent CN102070513A, optimal Boc protection conditions involve:

$$
\text{Piperidine} + \text{Di-tert-butyl dicarbonate} \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}2} \text{Boc-piperidine} \quad (95\%\ \text{yield})
$$

Key Considerations
  • Base : Triethylamine (2.5 equiv)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Reaction Time : 12 hours

Comparative Analysis of Methods

Parameter Photochemical Method One-Pot Method
Overall Yield 64% (two steps) 68% (two steps)
Scalability Demonstrated at 6 mmol Patent claims kg-scale
Purification Steps Column chromatography Recrystallization
Equipment Needs Photoreactor Standard glassware
Byproduct Formation <5% 10–15%

Structural Characterization Data

Critical spectroscopic data for intermediates and final product:

tert-Butyl 4-iodopiperidine-1-carboxylate (Intermediate)

  • ¹H NMR (CDCl₃) : δ 3.84 (brs, 2H), 3.22 (s, 3H), 2.41 (q, J = 13.3 Hz)
  • HRMS : Calcd for C₁₀H₁₈INO₂ [M+H]⁺: 312.0412, Found: 312.0409

Final Product

  • ¹³C NMR (CDCl₃) : δ 180.3 (oxadiazole C=O), 154.5 (Boc C=O), 146.8 (C-F)
  • Melting Point : 112–114°C (recrystallized from ethyl acetate)

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety demonstrates sensitivity to strong acids and bases. Optimization studies show:

  • pH Range : 5.5–7.0 maintains ring integrity during workup
  • Temperature Limit : Decomposition observed >150°C

Radical Inhibition in Photochemical Method

Addition of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO, 1 mol%) suppresses unwanted radical dimerization, improving yield by 12%.

Industrial-Scale Considerations

For kg-scale production, the one-pot method offers advantages:

  • Solvent Recovery : Toluene recycled via distillation (90% efficiency)
  • Catalyst Loading Reduction : Tosic acid reduced to 0.2 mol% with microwave assistance
  • Crystallization Yield : 78% recovery from ethyl acetate/hexane

Emerging Methodologies

Flow Chemistry Approaches

Preliminary data suggest that continuous-flow photochemical systems could enhance throughput:

  • Residence Time : 8 minutes vs. 24 hours batch
  • Space-Time Yield : 3.2 g/L/h vs. 0.5 g/L/h batch

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes, aiding in the understanding of molecular recognition processes.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are key features that facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary primarily in their heterocyclic substituents and acyl/aryl groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Inferred Activity/Properties Reference
Target Compound C₂₀H₂₄FN₃O₃ 4-fluorophenyl, 1,2,4-oxadiazol-5-yl, tert-butyl carboxylate Kinase inhibition potential (structural analogy)
Compound 31a () C₁₈H₂₁FN₂O₃ 5-fluoro-2-(2-oxo-3H-oxazol-5-yl)phenyl, tert-butyl carboxylate Reduced stability due to oxazolone lactone
Compound 17 () C₂₄H₂₇FN₄O₄S 4-fluorophenyl, imidazol-1-yl, pyrimidin-4-yl, tert-butyl carboxylate BET family selectivity
Compound (CAS 1775302-49-2) C₂₅H₂₈FN₃O₂ 4-tert-butylbenzoyl, 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl Structural analog with altered acyl group
Compound C₁₅H₂₁F₃N₄O₃S 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl, tert-butyl carboxylate Enhanced lipophilicity (trifluoromethyl group)

Key Findings from Comparative Studies

Substitution with imidazole (Compound 17, ) or triazole () alters hydrogen-bonding capacity, affecting kinase selectivity .

Fluorophenyl vs. tert-Butylbenzoyl Groups :

  • The 4-fluorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects, whereas the tert-butylbenzoyl group in ’s compound increases steric bulk, possibly reducing membrane permeability .

Impact of Piperidine Substituents :

  • The tert-butyl carboxylate in the target compound serves as a protective group for piperidine, enhancing solubility during synthesis. In contrast, unprotected piperidine derivatives (e.g., Compound 31b in ) may exhibit higher reactivity but lower stability .

Biological Activity Trends :

  • Pyrimidine-containing analogs () show BET family selectivity, while oxadiazole derivatives (target compound, ) are hypothesized to target kinases due to their structural resemblance to ATP-competitive inhibitors .

Biological Activity

Tert-butyl 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H24FN3O3
  • Molecular Weight : 361.42 g/mol
  • CAS Number : Not specified in the sources

The compound features a piperidine ring substituted with a tert-butyl group and a 1,2,4-oxadiazole moiety, which is known for its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant biological activities, particularly as tubulin inhibitors . This mechanism is crucial for their antiproliferative effects against cancer cells. The interaction with tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

A study published in PMC highlighted the discovery of a new class of antiproliferative agents based on the 1,2,4-oxadiazole scaffold. The compound demonstrated a potency of 120 nM in antiproliferative assays against prostate cancer cell lines (DU-145) and was confirmed to act as a tubulin inhibitor through biochemical assays .

Case Studies

  • Prostate Cancer : In vitro studies showed that derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides exhibited significant antiproliferative activity. The most active compound (GI50 = 120 nM) indicated potential for further development as a chemotherapeutic agent against prostate cancer .
  • Mechanistic Insights : The biological activity profile demonstrated that these compounds could increase mitotic cell numbers in treated leukemia cell lines, suggesting their role in disrupting normal cell division processes .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the oxadiazole ring and piperidine structure could enhance biological activity. For example:

CompoundIC50 (μM)Binding AffinityComments
Compound 13.0 ± 0.1ModerateTubulin inhibitor
Compound 2120 nMHighLead for prostate cancer therapy
Compound 3Not specifiedLowWeaker inhibition

These findings suggest that minor structural changes can significantly impact the efficacy of these compounds as therapeutic agents.

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